N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GNE-272 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Synthesis and Structural Analysis
Design and Biological Evaluation of Histone Deacetylase Inhibitors : One study describes the design, synthesis, and biological evaluation of a compound, highlighting its potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis through histone acetylation (Zhou et al., 2008).
Crystal Structure and Analysis : Another research focuses on the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular interactions and structural characteristics of these compounds (Artheswari et al., 2019).
Catalysis and Polymerization Initiatives
Nickel Ethylene Polymerization Initiators : A study reports on α-iminocarboxamide complexes of nickel as initiators for ethylene polymerization, indicating the role of similar structural motifs in catalytic processes and materials science (Rojas et al., 2007).
Anticancer and Antibacterial Activity
Anticancer VEGF Receptor Inhibitors : Research into substituted benzamides as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) underscores the therapeutic potential of structurally related compounds in oncology (Borzilleri et al., 2006).
Antibacterial Activity of Novel Pyrrolo[3,4-b]quinolin Derivatives : A study on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrates the potential of such compounds in combating bacterial infections, providing a foundation for further research into related chemical structures (Largani et al., 2017).
Mechanism of Action
Target of Action
Compounds with a 1H-pyrrolo[2,3-b]pyridine structure have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer .
Result of Action
The compound’s action on its targets can lead to inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cancer cells .
properties
IUPAC Name |
2-ethylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-24-17-9-4-3-8-16(17)19(23)21-12-6-13-22-14-10-15-7-5-11-20-18(15)22/h3-5,7-11,14H,2,6,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNTURQDMMGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide |
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